molecular formula C19H15Cl3N2O2 B130524 Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate CAS No. 158941-22-1

Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate

Cat. No. B130524
M. Wt: 409.7 g/mol
InChI Key: HLDURSRJCIWNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that belongs to the class of pyrazolecarboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.

Mechanism Of Action

The exact mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.

Biochemical And Physiological Effects

Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate has been shown to exhibit significant biochemical and physiological effects. It possesses potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been shown to possess significant anticancer activity, making it a potential lead compound for the development of new anticancer agents.

Advantages And Limitations For Lab Experiments

One of the major advantages of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potent pharmacological activity. It exhibits significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. Additionally, it possesses significant anticancer activity, making it a potential lead compound for the development of new anticancer agents. However, one of the limitations of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is its potential toxicity, which needs to be further investigated.

Future Directions

There are several potential future directions for the research on Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate. Some of the possible directions are:
1. Investigation of the mechanism of action of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate at the molecular level.
2. Development of new derivatives of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate with improved pharmacological properties.
3. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new drugs for the treatment of various inflammatory disorders.
4. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a lead compound for the development of new anticancer agents.
5. Investigation of the potential of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate as a new agrochemical for the control of plant diseases.
Conclusion:
Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate is a synthetic compound that exhibits potent pharmacological activity. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agrochemicals. The synthesis method is relatively straightforward, and the compound can be easily scaled up for industrial production. Further research is needed to fully understand the mechanism of action and potential applications of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate.

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate involves the reaction between 4-chlorobenzaldehyde, 2,4-dichloroacetophenone, and ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification, to yield the desired product. The synthesis method is relatively straightforward and can be easily scaled up for industrial production.

properties

CAS RN

158941-22-1

Product Name

Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate

Molecular Formula

C19H15Cl3N2O2

Molecular Weight

409.7 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H15Cl3N2O2/c1-3-26-19(25)17-11(2)18(12-4-6-13(20)7-5-12)24(23-17)16-9-8-14(21)10-15(16)22/h4-10H,3H2,1-2H3

InChI Key

HLDURSRJCIWNKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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